7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
CAS No.: 1376248-54-2
Cat. No.: VC2711782
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376248-54-2 |
|---|---|
| Molecular Formula | C6H10ClF2N |
| Molecular Weight | 169.6 g/mol |
| IUPAC Name | 7,7-difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H |
| Standard InChI Key | CUYZXBBHHFLWRX-UHFFFAOYSA-N |
| SMILES | C1CNCC2C1C2(F)F.Cl |
| Canonical SMILES | C1CNCC2C1C2(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a fluorinated cyclic amine salt characterized by its unique bicyclic structure. The compound features a six-membered ring with a nitrogen atom at the 3-position and a cyclopropane moiety with geminal difluoro substitution at the 7-position . The hydrochloride salt formation occurs at the nitrogen position, which enhances stability and solubility characteristics compared to the free base.
Basic Identification Parameters
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride |
| CAS Registry Number | 1376248-54-2 |
| Molecular Formula | C₆H₉F₂N·HCl |
| Molecular Weight | 169.6 g/mol |
| InChI | 1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H |
| InChIKey | CUYZXBBHHFLWRX-UHFFFAOYSA-N |
This bicyclic structure containing both nitrogen and fluorine atoms represents an important scaffold in medicinal chemistry, where fluorination often enhances metabolic stability and bioavailability .
Physical and Chemical Properties
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride manifests as a white crystalline powder with specific physicochemical properties that dictate its handling, storage, and application parameters.
Physical Characteristics
The compound exists as a white powder with high purity levels in commercial preparations . Its solid-state characteristics are essential considerations for formulation and processing in research applications.
| Property | Description |
|---|---|
| Physical Form | White powder |
| Purity | 97% (typical commercial grade) |
| Appearance | Crystalline solid |
| Storage Conditions | 0-8°C (refrigerated) |
Chemical Reactivity
The reactivity profile of this compound is primarily governed by two key structural features:
-
The tertiary amine functionality, which can participate in nucleophilic reactions, alkylation, and coordination with metals
-
The geminal difluoro group at the cyclopropane junction, which introduces unique electronic effects and potential for further transformations
The presence of the hydrochloride salt form typically modulates reactivity by protecting the amine functional group, which is particularly important during storage to prevent unwanted side reactions .
| Classification Element | Designation |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P280 (Wear protective gloves/protective clothing/eye protection/face protection) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These classifications indicate moderate hazard potential, primarily related to irritation of mucous membranes and respiratory system .
| Quantity | Approximate Price (USD) |
|---|---|
| 100 mg | $240.90 |
| 250 mg | $344.90 |
| 500 mg | $560.90 |
| 1 g | $820.90 |
These prices reflect the specialized synthesis requirements and limited production volumes .
Manufacturing Considerations
The production of this compound typically requires 8-12 weeks lead time, indicating complex synthesis procedures and potential raw material sourcing challenges . This extended production timeline is an important consideration for research planning when this compound is needed for experimental protocols.
Related Compounds and Structural Analogs
The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold serves as a foundation for several structurally related compounds with diverse substitution patterns and potential applications.
Structural Derivatives
Several structural derivatives of the parent compound have been reported in chemical databases and literature:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride | 2098118-13-7 | C₈H₁₂ClF₂NO₂ | 227.63 g/mol |
| 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride | 1895748-50-1 | C₇H₁₂ClF₂N | 183.63 g/mol |
| 7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride | N/A | C₁₂H₁₃F₂N·HCl | N/A |
| tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate | N/A | C₁₁H₁₇F₂NO₂ | N/A |
These structural variations primarily involve substitutions at the 1-position or functionalization of the nitrogen atom at the 3-position .
Analytical Characterization
For research and quality control purposes, various analytical methods can be employed to characterize 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride.
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